3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid
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Overview
Description
3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid is a complex organic compound with a unique structure that combines a morpholine ring, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of α-bromoacrylic acid esters, which are converted into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Morpholin-4-yl-propanoic acid: Similar in structure but lacks the sulfonyl and thiophene groups.
2-Bromo-3-(morpholin-4-yl)propionic acid: Contains a bromine atom and a morpholine ring but differs in the rest of the structure.
Uniqueness
3-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid is unique due to the combination of its morpholine, sulfonyl, and thiophene groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
3-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c15-11(16)1-2-13-12(17)10-7-9(8-21-10)22(18,19)14-3-5-20-6-4-14/h7-8H,1-6H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBUAPZKXRBZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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